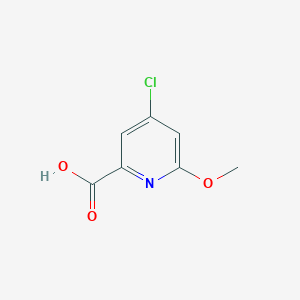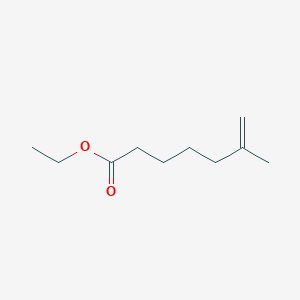
2-Metil-2-(3-nitrofenil)propanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-nitrophenyl)propanenitrile is an organic compound with the molecular formula C10H10N2O2 It is characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, with a methyl group and a nitrophenyl group as substituents
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile typically involves the nitration of 2-Methyl-2-phenylpropanenitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of 2-Methyl-2-(3-nitrophenyl)propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon catalyst
Substitution: Nucleophiles such as ammonia or water, Acid or base catalysts
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-Methyl-2-(3-aminophenyl)propanenitrile
Substitution: 2-Methyl-2-(3-nitrophenyl)propanamide, 2-Methyl-2-(3-nitrophenyl)propanoic acid
Oxidation: 2-Methyl-2-(3-nitrophenyl)propanoic acid
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-nitrophenyl)propanenitrile depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenylpropanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-2-(4-nitrophenyl)propanenitrile: Similar structure but with the nitro group in the para position, which can influence its reactivity and biological activity.
2-Methyl-2-(2-nitrophenyl)propanenitrile: Nitro group in the ortho position, affecting its steric and electronic properties.
Uniqueness
2-Methyl-2-(3-nitrophenyl)propanenitrile is unique due to the specific positioning of the nitro group in the meta position, which influences its chemical reactivity and potential applications. The meta position can affect the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.
Propiedades
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQAESAYXPEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573879 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915394-28-4 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)


![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)




